6-((2,4-Dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxy-3-((2-hydroxy-3-nitro-5-sulphophenyl)azo)naphthalene-2-sulphonic acid
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Description
6-((2,4-Dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxy-3-((2-hydroxy-3-nitro-5-sulphophenyl)azo)naphthalene-2-sulphonic acid is a useful research compound. Its molecular formula is C28H18N8O14S2 and its molecular weight is 754.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound 6-((2,4-Dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxy-3-((2-hydroxy-3-nitro-5-sulphophenyl)azo)naphthalene-2-sulphonic acid, commonly referred to as a complex azo dye, is part of a larger family of azo compounds known for their extensive applications in textiles and biological systems. This article focuses on the biological activities associated with this compound, including its potential pharmacological effects, mutagenicity, and environmental impact.
Chemical Structure and Properties
The molecular formula of this compound is C30H19N10NaO11S, with a molecular weight of approximately 750.59 g/mol. The structure features multiple azo linkages and hydroxyl groups, which contribute to its reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C₃₀H₁₉N₁₀NaO₁₁S |
Molecular Weight | 750.59 g/mol |
Solubility | Soluble in water |
LogP (octanol-water) | 11.799 |
1. Antioxidant Activity
Research indicates that azo dyes can exhibit antioxidant properties, which may help mitigate oxidative stress in biological systems. The presence of hydroxyl groups in the compound enhances its ability to scavenge free radicals, potentially providing protective effects against cellular damage.
2. Mutagenicity and Carcinogenicity
Azo compounds, including this dye, have been scrutinized for their mutagenic potential. Studies have shown that certain azo dyes can be metabolized into carcinogenic aromatic amines by bacterial azoreductases. For instance, the enzyme AzoC from Clostridium perfringens has been implicated in reducing azo dyes to harmful amines, raising concerns about the safety of such compounds in consumer products .
3. Toxicological Studies
Toxicological assessments have indicated that exposure to high concentrations of azo dyes can lead to cytotoxic effects in various cell lines. For example, studies have demonstrated that azo dyes can induce apoptosis and disrupt cellular functions in mammalian cells .
Case Study 1: Environmental Impact
A study focused on the degradation of azo dyes in wastewater treatment highlighted the role of specific bacteria that can metabolize these compounds into less harmful substances. The efficiency of Escherichia coli expressing azoreductase enzymes was significantly higher in reducing dye concentrations compared to non-expressing strains .
Case Study 2: Pharmacological Profile
In pharmacological studies, certain derivatives of similar azo compounds have shown vasodilatory effects and beta-adrenergic antagonism . This suggests potential therapeutic applications for modified azo dyes in cardiovascular treatments.
Properties
CAS No. |
80301-65-1 |
---|---|
Molecular Formula |
C28H18N8O14S2 |
Molecular Weight |
754.6 g/mol |
IUPAC Name |
6-[[2,4-dihydroxy-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(2-hydroxy-3-nitro-5-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C28H18N8O14S2/c37-22-8-7-19(28(40)24(22)33-29-14-3-5-16(6-4-14)35(41)42)31-30-15-2-1-13-9-23(52(48,49)50)25(26(38)18(13)10-15)34-32-20-11-17(51(45,46)47)12-21(27(20)39)36(43)44/h1-12,37-40H,(H,45,46,47)(H,48,49,50) |
InChI Key |
WVNXEHATLOGIKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC(=C2O)N=NC3=CC4=C(C(=C(C=C4C=C3)S(=O)(=O)O)N=NC5=C(C(=CC(=C5)S(=O)(=O)O)[N+](=O)[O-])O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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